1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 4-bromophenylmethyl group and a naphthalen-1-ylmethyl group. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate physicochemical properties and interact with biological targets. This compound’s molecular formula is C₂₂H₂₃BrN₂, with a molecular weight of 395.34 g/mol (calculated based on substituent contributions).
Properties
Molecular Formula |
C22H23BrN2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23BrN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2 |
InChI Key |
AQXLQUZBIVZSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 1-naphthylmethylamine.
Reaction Conditions: The 4-bromobenzyl chloride is reacted with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and the formation of a hydrogenated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine may exhibit significant anticancer properties. For instance, studies have shown that structural analogs can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the modulation of specific signaling pathways that are crucial for cancer cell survival and growth .
Neurological Disorders
Due to its ability to cross the blood-brain barrier, this compound is being investigated for potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthetic Applications
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the development of new derivatives with enhanced biological activities. Researchers have employed various synthetic routes to modify the piperazine backbone or the aromatic substituents to optimize pharmacological properties.
Case Studies
Several case studies highlight the applications of 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine in drug development:
Case Study 1: Anticancer Screening
A study evaluated the efficacy of several piperazine derivatives, including those similar to 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine, against human cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the piperazine structure could enhance anticancer activity .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of piperazine derivatives in models of neurodegeneration. The findings indicated that compounds with similar structural motifs could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their therapeutic potential in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues and Physicochemical Properties
The following table compares 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine with key analogues from the evidence:
Key Observations:
- The naphthylmethyl group in the target compound increases molecular weight and steric bulk compared to smaller substituents like furanylmethyl or methyl .
- Bromine contributes significantly to molecular weight (e.g., target compound vs. 1-isopropyl-4-(1-naphthylmethyl)piperazine ).
- Melting points for related compounds (e.g., 83.2–84.3°C for compound 20 in ) suggest that substituent polarity and symmetry influence crystallinity.
Biological Activity
1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that belongs to the piperazine family. Its molecular formula is C22H23BrN2, with a molecular weight of 485.38 g/mol. This compound features a piperazine ring with significant substitutions, including a brominated phenyl group and a naphthalene moiety, which contribute to its unique biological properties.
Chemical Structure and Properties
The structural complexity of 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine enhances its potential interactions with biological targets. The presence of the bromine atom in the aromatic ring increases its reactivity, which can lead to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23BrN2 |
| Molecular Weight | 485.38 g/mol |
| LogP | 5.014 |
| Polar Surface Area | 7.24 Ų |
| Hydrogen Bond Acceptors | 2 |
Biological Activity
Research indicates that compounds similar to 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine exhibit significant biological activities, including:
- Antibacterial Activity : Studies have shown that piperazine derivatives can possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, modifications on the piperazine ring can enhance antibacterial efficacy, with some derivatives demonstrating minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar derivatives have also been tested for antifungal properties, showing activity against various fungal strains. The structural features of these compounds often correlate with their antifungal potency .
The mechanism by which 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors or enzymes in microbial cells, disrupting their normal function.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially leading to increased permeability and cell lysis.
- Inhibition of Key Pathways : By mimicking natural substrates or inhibitors, this compound might interfere with critical metabolic pathways in bacteria and fungi.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of piperazine derivatives:
- Antibacterial Testing : A study focused on various piperazine derivatives found that those with electron-withdrawing groups (like bromine) showed enhanced antibacterial activity compared to their non-brominated counterparts .
- Antifungal Efficacy : Another investigation highlighted that certain piperazine derivatives exhibited significant antifungal activity against Candida albicans, suggesting that structural modifications could optimize efficacy .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses indicate that the presence of both brominated and naphthalene substituents contributes positively to the biological activity of these compounds, making them suitable candidates for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
